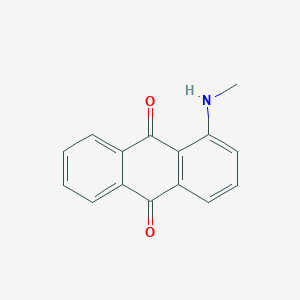

1-(Methylamino)anthraquinone

Description

Significance within Anthraquinone (B42736) Chemistry

Within the broader family of anthraquinone derivatives, 1-(methylamino)anthraquinone holds a notable position due to its specific structural features and reactivity. The presence of the electron-donating methylamino group at the 1-position of the anthraquinone framework fundamentally alters the electronic properties of the molecule compared to the parent anthraquinone. industrialchemicals.gov.au This substitution influences the molecule's absorption of light, its electrochemical behavior, and its reactivity in various chemical transformations. solubilityofthings.comacs.org

The synthesis of this compound can be achieved through several established routes, including the reaction of 1-chloroanthraquinone (B52148), 1-nitroanthraquinone (B1630840), or anthraquinone-1-sulfonic acid with methylamine (B109427). orgsyn.orgchemicalbook.com These synthetic pathways are crucial for producing the compound for both industrial and research purposes. Further chemical modifications of this compound are also an active area of investigation, aiming to create novel derivatives with tailored properties for specific applications. For instance, bromination of this compound serves as a key step in the synthesis of more complex anthraquinone-based structures. soton.ac.uk

The study of its chemical reactions, particularly reduction and oxidation processes, is fundamental to understanding its behavior in different environments. smolecule.com Like other quinones, it can participate in electron transfer reactions, which is a key aspect of its utility in certain applications. researchgate.net

Interdisciplinary Research Landscape

The unique properties of this compound have fostered a rich and diverse interdisciplinary research landscape. Its applications and areas of study are not confined to a single discipline but rather span across chemistry, materials science, and biology. This interdisciplinary interest stems from the compound's dual nature as a stable colored molecule and a reactive species with potential electronic and biological activity.

The compound's ability to absorb light effectively makes it a candidate for research in photovoltaics and dye-sensitized solar cells. solubilityofthings.com Its photochemical behavior is also being explored for the development of photoresponsive materials, molecular switches, and sensors. solubilityofthings.com In the realm of materials science, researchers are investigating its use in the formulation of organic light-emitting diodes (OLEDs) and other organic electronic devices. chemimpex.comnetascientific.com

Overview of Key Academic Disciplines Engaging with this compound

Several key academic disciplines are actively engaged in the study of this compound, each focusing on different facets of its properties and potential applications.

Organic and Industrial Chemistry: This field is concerned with the synthesis, purification, and chemical modification of this compound. orgsyn.orgchemicalbook.com A primary focus is its use as an intermediate in the production of other dyes and pigments. zehaochem.comlookchem.com Research in this area aims to develop more efficient and environmentally benign synthetic methods.

Materials Science and Engineering: Researchers in this discipline explore the application of this compound in the development of advanced materials. chemimpex.com This includes its incorporation into polymers and its use in organic electronic devices like OLEDs and photovoltaic cells, where its stability and electronic properties are highly valued. chemimpex.comnetascientific.com

Analytical Chemistry: In this field, this compound can serve as a reagent in various analytical techniques. chemimpex.com Its distinct color and electrochemical properties can be utilized for the detection and quantification of other substances. chemimpex.com

Medicinal and Biological Chemistry: The interaction of this compound with biological macromolecules is a significant area of research. smolecule.com Studies have investigated its potential as a biological stain for acidic cellular components like lysosomes. smolecule.com Furthermore, some research explores the biological activity of anthraquinone derivatives, which has implications for medicinal chemistry. solubilityofthings.com

Environmental Science: The use of this compound in dyes necessitates an understanding of its environmental fate and behavior. chemimpex.com Research in this area includes monitoring its presence in environmental samples, such as water, to assess and manage potential pollution. chemimpex.com

Physical Chemistry: This discipline investigates the fundamental photophysical and electrochemical properties of this compound. researchgate.net Studies involving techniques like dissociative electron attachment spectroscopy help to elucidate the molecule's electron affinity and the behavior of its molecular anions. researchgate.net

Forensic Science: An interesting application of this compound is its use in bank security dye packs. researchgate.net Upon activation, it is dispersed to stain money, and the analysis of its chlorinated products can be used in forensic investigations. researchgate.net

Interactive Data Tables

Below are interactive tables summarizing key data for this compound.

Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C15H11NO2 | nih.gov |

| Molecular Weight | 237.25 g/mol | nih.gov |

| Appearance | Red to dark red powder | chemimpex.com |

| Melting Point | 170-172 °C | chemimpex.comsigmaaldrich.com |

| Boiling Point | 463.2 °C at 760 mmHg | lookchem.com |

| Water Solubility | 73.55 ug/L (25 °C) | lookchem.com |

Compound Identification

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 1-(methylamino)anthracene-9,10-dione | nih.gov |

| CAS Number | 82-38-2 | nih.gov |

| Synonyms | Disperse Red 9, C.I. 60505, Solvent Red 111 | wikipedia.orgnih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(methylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-16-12-8-4-7-11-13(12)15(18)10-6-3-2-5-9(10)14(11)17/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTDYSXXLJYUTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052570 | |

| Record name | 1-(Methylamino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 1-(Methylamino)anthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19152 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

82-38-2 | |

| Record name | Solvent Red 111 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Red 111 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse red 9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Methylamino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE RED 9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O1807MLL1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for 1 Methylamino Anthraquinone

Established Synthetic Routes to 1-(Methylamino)anthraquinone

The production of this compound relies on a variety of synthetic strategies, each starting from a different class of substituted anthraquinone (B42736). These methods include amination of halogenated, sulfonated, and other substituted anthraquinones, as well as alkylation and hydrolysis reactions. orgsyn.orgorgsyn.orgscribd.comscribd.com

Amination of Halogenated Anthraquinone Precursors (e.g., 1-Chloro-, 1-Bromo-, 1-Nitroanthraquinone)

A common and effective method for synthesizing this compound is through the nucleophilic substitution of a halogen or nitro group on the anthraquinone ring with methylamine (B109427). orgsyn.orgorgsyn.orgscribd.com Precursors such as 1-chloroanthraquinone (B52148), 1-bromoanthraquinone (B1265448), and 1-nitroanthraquinone (B1630840) are frequently used. orgsyn.orgscribd.comchemicalbook.com

The reaction with 1-chloroanthraquinone is typically performed in a solvent like pyridine (B92270) with an aqueous solution of methylamine, often in the presence of a copper salt catalyst. orgsyn.orgorgsyn.org This method can achieve high yields, reportedly between 90-95%. orgsyn.org Similarly, treating 1-bromoanthraquinone or 1-nitroanthraquinone with alcoholic methylamine under pressure also yields the desired product. orgsyn.orgorgsyn.org The reaction of 1-nitroanthraquinone with a monoalkylamine, such as methylamine, can be carried out at temperatures between 150°C and 220°C in the presence of a hydrocarbon or ether solvent to produce high-purity this compound. google.com

| Precursor | Reagents | Conditions | Yield | Reference |

| 1-Chloroanthraquinone | Aqueous methylamine, Pyridine, Copper salt | - | 90-95% | orgsyn.org |

| 1-Bromoanthraquinone | Alcoholic methylamine | Under pressure | - | orgsyn.org |

| 1-Nitroanthraquinone | Alcoholic methylamine | Under pressure | - | orgsyn.org |

| 1-Nitroanthraquinone | Methylamine, o-Xylene | 160°C | 95% | google.com |

Reactions with Substituted Anthraquinones (e.g., 1-Methoxy-, 1-Phenoxyanthraquinone)

This compound can also be prepared from anthraquinone derivatives containing alkoxy or phenoxy groups at the 1-position. orgsyn.org The synthesis involves the reaction of precursors like 1-methoxyanthraquinone (B1595750) or 1-phenoxyanthraquinone with methylamine. orgsyn.orgorgsyn.org This substitution reaction is typically conducted in a pyridine solution at an elevated temperature of around 150°C. orgsyn.orgorgsyn.org

From Sulfonated Anthraquinones (e.g., Potassium Anthraquinone-1-sulfonate)

A well-established industrial method involves the amination of sulfonated anthraquinones. scribd.comscribd.com Specifically, sodium or potassium anthraquinone-1-sulfonate is reacted with an aqueous solution of methylamine at high temperatures, typically between 130°C and 160°C, in an autoclave. orgsyn.orgorgsyn.orgbdmaee.net An oxidizing agent, such as sodium chlorate (B79027), is often added to the reaction mixture. orgsyn.orgbdmaee.net The yield for this process is generally in the range of 59-65%, though it can be influenced by the purity of the starting sulfonate salt. orgsyn.orgorgsyn.org The reaction time can be around 8 to 12 hours. orgsyn.orgorgsyn.org

| Precursor | Reagents | Conditions | Yield | Reference |

| Sodium anthraquinone-α-sulfonate | 25% Aqueous methylamine, Sodium chlorate, Water | 130-135°C, 12 hours, with stirring in an autoclave | 59-65% | orgsyn.orgbdmaee.net |

| Potassium anthraquinone-1-sulfonate | Aqueous methylamine | 150-160°C | - | orgsyn.org |

Alkylation of 1-Aminoanthraquinone (B167232) (e.g., with Formaldehyde (B43269) or Methanol)

Another synthetic approach is the direct alkylation of 1-aminoanthraquinone to introduce the methyl group. orgsyn.orgorgsyn.org This can be achieved by treating 1-aminoanthraquinone with reagents such as formaldehyde or methanol. orgsyn.orgorgsyn.org The reaction is typically carried out in the presence of concentrated sulfuric acid or oleum. orgsyn.orgorgsyn.org The methylation of 1-aminoanthraquinone with formaldehyde is a known method to produce 1-amino-2-methylanthraquinone, indicating that reaction conditions must be carefully controlled to achieve methylation on the amino group rather than the anthraquinone nucleus. scribd.comscribd.com

Hydrolysis of Substituted Anthraquinones (e.g., p-Toluenesulfonylmethylaminoanthraquinone)

This compound can be obtained through the hydrolysis of certain N-substituted precursors. orgsyn.org One such example is the hydrolysis of p-toluenesulfonylmethylaminoanthraquinone. orgsyn.orgorgsyn.org This reaction is accomplished by treating the starting material with sulfuric acid, which cleaves the p-toluenesulfonyl group to yield the final product. orgsyn.orgorgsyn.org

Direct Amination of Anthraquinones

Direct amination of the unsubstituted anthraquinone nucleus is another potential, though less common, pathway. smolecule.com Research has shown that in the presence of certain rhodium(I) complexes, anthraquinone can react with amines like methylamine to directly form 1-alkylaminoanthraquinones. rsc.org This method characteristically results in substitution at the α-position (position 1) of the anthraquinone core. rsc.org While direct amination of anthraquinone with hydroxylamine (B1172632) in concentrated sulfuric acid has been described, it tends to produce random substitution products. oup.com

Synthesis of this compound Derivatives

The derivatization of this compound often involves electrophilic substitution or nucleophilic displacement reactions to introduce new functionalities onto the anthraquinone nucleus. The position and nature of the existing methylamino group significantly influence the regioselectivity of these reactions.

Halogenation Reactions: Synthesis of Mono- and Di-chlorinated this compound Isomers.researchgate.netresearchgate.netnih.gov

A notable and practical method for the chlorination of this compound (MAAQ) has been developed for the synthesis of forensic chemical standards. researchgate.netnih.gov This facile synthesis utilizes common household bleach (e.g., Ultra Clorox™) as the chlorine source in a reaction catalyzed by iron chloride. researchgate.netresearchgate.net The reaction with MAAQ as the starting material yields a product mixture containing three distinct chlorinated derivatives. researchgate.netnih.gov

These products have been identified as two monochlorinated isomers, 2-chloro-1-(methylamino)anthraquinone and 4-chloro-1-(methylamino)anthraquinone, along with one di-chlorinated compound, 2,4-dichloro-1-(methylamino)anthraquinone. researchgate.netresearchgate.net The components of this three-part mixture were successfully detected using gas chromatography-mass spectrometry (GC-MS) and subsequently separated and isolated for structural confirmation via liquid chromatography (LC) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net While GC-MS can detect all the chlorinated products, it is not sufficient to definitively identify the structural isomers, necessitating the use of NMR for unambiguous structural elucidation of the ortho- and para-monochlorinated isomers. researchgate.net

Chlorination of this compound

| Reactant | Catalyst | Chlorine Source | Products |

|---|---|---|---|

| This compound (MAAQ) | Iron Chloride | Bleach (e.g., Ultra Clorox™) | 2-chloro-1-(methylamino)anthraquinone, 4-chloro-1-(methylamino)anthraquinone, 2,4-dichloro-1-(methylamino)anthraquinone |

The mechanism for the chlorination of this compound in the presence of bleach and an iron catalyst is proposed to involve the iron catalyst directly. researchgate.netresearchgate.net This proposed mechanism explains the formation of the specific chlorinated MAAQ species that are observed as products. researchgate.net The catalytic role of iron is considered central to the reaction pathway that leads to the observed ortho- and para-chlorinated isomers. researchgate.net

Preparation of Functionally Substituted Anthraquinone Analogues for Specific Research Applications

Functionally substituted anthraquinone analogues are prepared for a variety of research applications, including as dyes and potential therapeutic agents. thieme-connect.demdpi.com A primary strategy for their synthesis involves the nucleophilic substitution of a halogen atom on the anthraquinone core. nih.gov

A key intermediate for these syntheses is 1-bromo-4-(methylamino)anthraquinone. The bromine atom on this molecule is reactive towards nucleophilic attack, allowing for the introduction of diverse functional groups. For example, in a reaction catalyzed by copper(II) acetate (B1210297), 1-bromo-4-(methylamino)anthraquinone can be reacted with various amines, such as N,N-dimethylethane-1,2-diamine, to produce more complex derivatives. This type of copper-catalyzed Ullmann reaction is a valuable method for creating new analogues with specific side chains for targeted applications. nih.gov This approach is foundational for producing a wide array of acid and reactive dyes from bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), a structurally related and highly utilized intermediate. rdd.edu.iq

Advanced Spectroscopic and Characterization Methodologies for 1 Methylamino Anthraquinone and Its Derivatives

Vibrational Spectroscopy (e.g., FTIR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for the structural analysis of 1-(methylamino)anthraquinone. Experimental spectra, obtained from techniques like KBr-pellet for FTIR, are often complemented by theoretical calculations to provide a comprehensive understanding of the molecule's vibrational modes. nih.govnih.gov

Structural, vibrational, and electronic spectroscopic analyses are frequently performed using Density Functional Theory (DFT) calculations. asianjournalofphysics.com For instance, the vibrational frequencies of related anthraquinone (B42736) derivatives have been evaluated using DFT with the B3LYP functional and a 6-31G* basis set. nih.gov The resulting experimental and calculated vibrational wavenumbers are then correlated, often showing good agreement. researchgate.net

Assignment of Vibrational Frequencies based on Potential Energy Distribution Calculations

To ensure accurate assignment of the observed vibrational bands in the FTIR and Raman spectra, Potential Energy Distribution (PED) calculations are employed. asianjournalofphysics.comnih.gov The VEDA 4.0 program is a recognized tool for performing these calculations, which helps in assigning the calculated vibrational frequencies to specific modes of vibration within the molecule. researchgate.netaip.orgaip.org This method provides a detailed description of the contribution of each internal coordinate to the normal modes, allowing for an unambiguous assignment of all fundamental vibrations. nih.gov For example, in a study on 1,4-bis(methylamino)anthraquinone (B188939), the vibrational frequencies were assigned based on PED calculations, which correlated well with previously reported values. aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical technique for the structural characterization of this compound and its derivatives. Both ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Isotropic Chemical Shift Value Calculations (¹H and ¹³C NMR)

Theoretical calculations of isotropic chemical shifts for both ¹H and ¹³C nuclei are performed to complement experimental NMR data. asianjournalofphysics.com The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. researchgate.netaip.orgaip.orgresearchgate.net These calculations are often performed using DFT, and the results are compared with experimental spectra, which are typically recorded in solvents like DMSO. researchgate.netaip.orgaip.org The dependence of ¹³C, ¹⁵N, and ¹H isotropic NMR chemical shifts on amine substitution in aromatic ring systems has been examined both experimentally and through DFT/GIAO methods. acs.org Generally, calculated chemical shift values reveal key aspects of the molecular structure. aip.org

Application in Isomer Structural Elucidation (e.g., Chlorinated Isomers)

NMR spectroscopy, in conjunction with other techniques, is instrumental in the structural elucidation of isomers, such as chlorinated derivatives of this compound. For instance, the investigation of chlorinated anthraquinones isolated from marine sources involved spectroscopic analysis to determine their structures. rsc.org The combination of HPLC with UV, MS, and NMR detection has proven to be a powerful tool for the complete structural elucidation of degradation products and isomers of related compounds. researchgate.net This combined approach allows for the unequivocal confirmation of the identities of major products and the differentiation of positional isomers. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic structure and transitions within this compound. The absorption spectrum provides insights into the electronic interactions and the molecular orbitals involved.

Simulation of UV-Vis Spectra using Time-Dependent Density Functional Theory (TD-DFT)

To gain a deeper understanding of the electronic transitions observed in UV-Vis spectra, Time-Dependent Density Functional Theory (TD-DFT) is utilized for simulations. researchgate.netmdpi.com This computational method can predict the UV-Vis absorption spectra by calculating the excitation energies and oscillator strengths of electronic transitions. mdpi.comnih.gov The simulated spectra are often computed in a solvent, such as ethanol (B145695), using models like the Polarizable Continuum Model (PCM) to account for solvent effects. researchgate.netaip.orgaip.org The B3LYP functional is a popular choice in these calculations and has shown good performance in reproducing experimental UV-Vis spectra for similar compounds. mdpi.comnih.gov The analysis of the simulated spectrum, including the major electronic transitions (singlets), helps in assigning the observed absorption bands to specific electronic transitions, such as n→π* and π→π*. aip.orgmdpi.com

X-ray Diffraction for Crystalline Structure Determination

Analysis of Absorption Spectra in DNA Interaction Studies

The interaction between this compound and its derivatives with DNA can be effectively monitored using UV-Visible absorption spectroscopy. Changes in the absorption spectrum of the compound upon the addition of DNA provide insights into the binding mode and strength.

In a study involving this compound, also known as Disperse Red 9, its interaction with calf-thymus DNA was investigated. researchgate.netresearchgate.net The compound alone exhibited two absorption peaks at 248 nm and 264 nm. researchgate.net Upon the addition of varying concentrations of DNA (ranging from 10 to 80 µg), a noticeable shift in the absorption spectrum was observed. researchgate.net Specifically, the peak at 264 nm was reallocated to 286 nm. researchgate.net This spectral shift, characterized by hyperchromism and a bathochromic shift (redshift), suggests an electrostatic or hydrogen-bonding interaction between the dye and DNA, indicative of external or groove binding rather than classical intercalation. researchgate.netresearchgate.net

Another study on anthraquinone derivatives noted that inducing changes in absorption and emission spectra after binding to G-quadruplex DNA structures is a key analysis method. nih.gov For instance, the stepwise addition of wHTel-26 DNA to N-1DEA, an anthraquinone derivative, resulted in a redshift of approximately 6 nm in the visible region. nih.gov This hyperchromism is often associated with non-intercalative binding modes. researchgate.net

The molar extinction coefficient for this compound has been calculated, providing a crucial parameter for quantitative analysis in these binding studies. researchgate.net The significant alterations in the absorption spectra upon DNA interaction underscore the utility of this technique in characterizing the binding events between small molecules like this compound and biological macromolecules. researchgate.net

Mass Spectrometry Techniques in Compound Identification and Metabolic Profiling

Mass spectrometry, often coupled with chromatographic separation techniques, is a powerful tool for the identification, characterization, and metabolic profiling of this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Detection and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method used to detect and identify volatile and semi-volatile compounds. It has been instrumental in the analysis of this compound, particularly in forensic and pyrotechnic contexts.

In one study, GC-MS was used to detect the chlorinated products of this compound (MAAQ) after attempts to bleach the dye. nih.govresearchgate.net The analysis identified a three-component product mixture consisting of two mono-chlorinated isomers (2-chloro-1-(methylamino)anthraquinone and 4-chloro-1-(methylamino)anthraquinone) and one di-chlorinated compound (2,4-dichloro-1-(methylamino)anthraquinone). nih.govresearchgate.net While GC-MS was sensitive enough to detect these products, it was not definitive in distinguishing between the structural isomers, necessitating further analysis by NMR spectroscopy. nih.gov

Another application of GC-MS involved the analysis of pyrolysis products of a red smoke formulation containing this compound (Disperse Red 9). nih.gov The GC oven profile was meticulously controlled to separate the various compounds, with the main peak for Disperse Red 9 appearing at a retention time of approximately 25.4 minutes. nih.gov The mass spectrum of this peak showed a base-peak parent ion (M+•) at m/z 237, confirming the identity of the compound with a high confidence score from the NIST library. nih.gov The study also identified various side products, including chlorinated derivatives of the dye. nih.gov

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | HP-5ms UI, 30 m, 0.25 mm, 0.25 µm | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Flow Rate | 0.7 mL·min⁻¹ | nih.gov |

| Injection Mode | 1:10 split | nih.gov |

| Oven Program | Start at 40°C (1 min), ramp 15°C·min⁻¹ for 4 min, then 10°C·min⁻¹ for 11 min, hold at 210°C (1 min), ramp 5°C·min⁻¹ for 20 min, final hold at 310°C (8 min) | nih.gov |

| MS Detector Temp | 230°C | nih.gov |

| Ionization Source | EI at 70 eV | nih.gov |

| Mass Scan Range | 50 to 500 amu | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isolation and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique for the separation, isolation, and characterization of a wide range of compounds, including those that are not amenable to GC-MS.

In the study of bleached this compound, LC with post-column fraction collection was used to isolate the chlorinated products that were initially detected by GC-MS. nih.govresearchgate.net This allowed for the subsequent structural elucidation of the isomers by NMR. nih.gov

For more complex mixtures, such as those found in medicinal herbs, Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) offers superior resolution and speed. A study on Damnacanthus indicus, a plant containing various anthraquinones, utilized UHPLC-MS to systematically characterize its chemical composition, identifying 112 different anthraquinones. rsc.org While this study did not specifically focus on this compound, the methodology is directly applicable to its analysis and that of its derivatives. For Mass-Spec compatible applications, it is often necessary to replace acids like phosphoric acid with formic acid in the mobile phase. sielc.com

High-Resolution Mass Spectrometry for Metabolite Identification in Degradation Pathways

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the confident identification of unknown compounds, such as metabolites formed during degradation processes.

In the context of dye degradation, HRMS is crucial for elucidating the transformation pathways. For example, a study on the mycoremediation of anthraquinone dyes used HRMS to identify the fungal metabolites of dyes like Reactive Blue 4, Remazol Brilliant Blue R, and Acid Blue 129. biotechnologia-journal.org This allowed for the proposal of a detailed degradation pathway. biotechnologia-journal.org

Similarly, the analysis of historical dye samples, such as American cochineal from a 16th-century shipwreck, employed high-resolution tandem mass spectrometry to identify degradation products. iaph.es The study found that while the original dye structures were altered, the core anthraquinone structure was often preserved. iaph.es This highlights the power of HRMS in tracking the chemical fate of complex organic molecules over time. Although these studies did not specifically analyze this compound, the techniques are highly relevant for investigating its environmental or biological degradation pathways and identifying its metabolites.

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Conformation and Intermolecular Interactions

When a suitable single crystal of a compound can be grown, Single-Crystal X-ray Diffraction (SCXRD) provides the most detailed structural information.

A study on 2-methyl-1-methylamino-anthraquinone, a derivative of this compound, utilized SCXRD to determine its crystal and molecular structure. researchgate.net The analysis revealed that the molecule is nearly planar. researchgate.net In the crystal structure, the molecules are arranged in stacks. researchgate.net This technique allows for a detailed comparison between the experimental solid-state structure and theoretical calculations of molecular conformations. researchgate.net

Another study reported the synthesis and SCXRD characterization of a novel donor-acceptor complex involving an anthraquinone acceptor. mdpi.com The SCXRD results confirmed that the complex crystallizes in the triclinic system with a P-1 space group and revealed the presence of intermolecular hydrogen bonding. mdpi.com Such detailed structural information is invaluable for understanding the solid-state properties and potential reactivity of these compounds. While a specific SCXRD study for the parent this compound was not found in the search results, the methodology is the gold standard for determining its precise molecular conformation and intermolecular interactions in the crystalline state. mdpi.comresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| This compound | Disperse Red 9, MAAQ |

| 2-Chloro-1-(methylamino)anthraquinone | |

| 4-Chloro-1-(methylamino)anthraquinone | |

| 2,4-Dichloro-1-(methylamino)anthraquinone | |

| N-1DEA | |

| Reactive Blue 4 | |

| Remazol Brilliant Blue R | |

| Acid Blue 129 | |

| 2-Methyl-1-methylamino-anthraquinone | |

| Calf-thymus DNA | |

| wHTel-26 DNA |

Powder X-ray Diffraction (PXRD) for Crystallinity and Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental for characterizing crystalline materials. anl.gov It is used to identify the phase composition, crystallographic structure, and degree of crystallinity of a powdered sample. anl.govpulstec.net The technique works by directing X-rays onto a sample of randomly oriented crystallites; the constructive interference of the diffracted X-rays is detected at specific angles, producing a unique diffraction pattern or "fingerprint". anl.govpulstec.net This pattern, plotted as intensity versus the diffraction angle (2θ), contains peaks whose positions and intensities reveal detailed information about the crystal lattice. pulstec.net

In the analysis of anthraquinone-based compounds, PXRD is crucial for confirming the crystalline nature and phase purity of synthesized materials. For instance, in the study of a novel donor-acceptor complex involving an anthraquinone acceptor moiety, PXRD was employed to confirm the purity and crystalline nature of the bulk sample. mdpi.com The presence of sharp, well-defined peaks in the diffraction pattern was indicative of a highly crystalline material. mdpi.com

The crystallinity and crystal size can be significantly affected by sample preparation, as demonstrated in a study on human dental enamel, where powdered samples showed higher crystallinity compared to bulk samples. nih.gov For anthraquinone derivatives, PXRD analysis allows for the determination of the crystal system and unit cell parameters. In a study on a Cu(II) complex of emodin (B1671224) (a hydroxyanthraquinone), PXRD data was collected using Cu Kα radiation and indexed to determine that the complex crystallizes in a triclinic system. rsc.org

While specific PXRD data for this compound is not extensively detailed in the provided context, the methodology applied to its derivatives is directly transferable. A typical PXRD analysis would involve recording the diffraction pattern over a specific 2θ range (e.g., 4° to 80°) and comparing the resulting pattern to simulated patterns or reference data to confirm the phase and assess purity. pulstec.netmdpi.com

Table 1: Example PXRD Data Interpretation for an Anthraquinone Complex

| Parameter | Description | Example Finding | Citation |

|---|---|---|---|

| Crystal System | The basic crystal structure system (e.g., triclinic, monoclinic). | Triclinic | rsc.org |

| Space Group | Describes the symmetry of the crystal. | P-1 | mdpi.com |

| Unit Cell Parameters (a, b, c) | The dimensions of the unit cell along its axes. | a = 14.394 Å, b = 11.986 Å, c = 7.044 Å | rsc.org |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | α = 93.01°, β = 100.75°, γ = 73.93° | rsc.org |

| Crystallinity | Indicated by the sharpness and definition of diffraction peaks. | Sharp, well-defined peaks confirm a crystalline nature. | mdpi.com |

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA) for Stability and Decomposition Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com This method is widely used to evaluate the thermal stability of materials, study their decomposition kinetics, and determine the composition of multi-component systems. tainstruments.comtorontech.com A TGA curve plots the mass of the sample against temperature, showing distinct steps of mass loss that correspond to events like evaporation, decomposition, or oxidation. tainstruments.comtorontech.com

For anthraquinone-based dyes like this compound (also known as Disperse Red 9), thermal stability is a critical property. nih.gov These dyes must be stable enough to withstand high temperatures during applications such as smoke pyrotechnics, where they are sublimated into a gas phase. nih.gov A simultaneous thermal analysis (STA) combining TGA with differential scanning calorimetry (DSC) was performed on a munition red smoke formulation (MRF) containing Disperse Red 9, sucrose, and potassium chlorate (B79027). nih.gov The TGA data showed a significant weight loss at an onset temperature of 168.4 °C, which, combined with DSC data showing a large exotherm, indicated the initiation of the pyrotechnic reaction rather than simple melting or boiling. nih.gov

The decomposition pathway of anthraquinone derivatives can be complex. A study on the thermal decomposition of three anthraquinone nitro compounds (1-nitroanthraquinone, 1,5-dinitroanthraquinone, and 1,8-dinitroanthraquinone) using DSC revealed that these hazardous waste materials decompose after melting and release significant heat (over 800 J/g). researchgate.net The decomposition kinetics can be calculated from TGA data to determine parameters like activation energy, which quantifies the energy barrier for decomposition. researchgate.nettainstruments.com

Table 2: TGA/DSC Data for Red Smoke Formulation Containing this compound (Disperse Red 9)

| Component/Mixture | Analysis Type | Onset Temperature (°C) | Observation | Citation |

|---|---|---|---|---|

| Munition Red Formulation (MRF) | TGA/DSC | 168.4 | Major exotherm and massive weight loss, indicating initiation of pyrotechnic reaction. | nih.gov |

| Munition Red Formulation (MRF) | TGA/DSC | 332.5 | Second major exotherm. | nih.gov |

| Sucrose (Ingredient) | DSC | 186.0 | Known melting point (endothermic process). | nih.gov |

Advanced Microscopy Techniques

Atomic Force Microscopy (AFM) in Studying Biomolecular Aggregation (e.g., Aβ42 Fibrillation)

Atomic Force Microscopy (AFM) has become an indispensable tool for imaging biological systems at the nanoscale, providing three-dimensional topographical maps with sub-nanometer resolution. cam.ac.uknih.gov This capability is particularly valuable in the study of protein aggregation, a hallmark of many neurodegenerative disorders, including Alzheimer's disease. researchgate.net AFM allows for the direct visualization and single-molecule characterization of the diverse and transient species formed during the aggregation process, from monomers and soluble oligomers to protofibrils and mature amyloid fibrils. cam.ac.uknih.gov

The aggregation of the amyloid-beta peptide, particularly the Aβ42 isoform, is a central event in Alzheimer's pathology. researchgate.netnih.gov AFM studies have been instrumental in elucidating the complex pathway of Aβ42 fibrillation. nih.gov The technique can track the morphological evolution of aggregates over time. For example, Aβ42 initially forms small, soluble oligomers (0.5-2 nm in height) which then assemble into larger protofibrils (2-5 nm in height) and eventually mature into characteristic network-like fibrils. researchgate.netnih.govresearchgate.net The ability to statistically analyze the dimensions (height, length, width) of individual aggregates provides quantitative insights into the hierarchical assembly of these structures. cam.ac.uk

While direct studies of this compound's effect on Aβ42 fibrillation using AFM are not detailed in the provided results, research has shown that quinones, and specifically anthraquinones, can inhibit amyloid aggregation. uzh.ch This inhibition is thought to occur through dipole interactions between the quinone ring and aromatic recognition sites within the amyloidogenic proteins. uzh.ch Therefore, AFM represents a powerful methodology to investigate the potential inhibitory effects of this compound and its derivatives on Aβ42 aggregation. Such a study would involve incubating Aβ42 with and without the compound and using AFM to monitor and quantify changes in the formation, morphology, and distribution of oligomers and fibrils over time. This approach could reveal whether the compound stabilizes monomeric forms, prevents oligomer elongation, or alters the final fibril structure, providing a mechanistic understanding of its inhibitory action.

Table 3: Morphological Characteristics of Aβ42 Aggregates as Studied by AFM

| Aggregate Species | Typical Height Range (nm) | Morphological Description | Citation |

|---|---|---|---|

| Monomers/Oligomers | 0.5 - 2.0 | Small, spherical or rounded species. | researchgate.net |

| Protofibrils | 2.0 - 5.0 | Elongated, bead-like chain structures. | nih.govresearchgate.net |

Computational and Theoretical Investigations of 1 Methylamino Anthraquinone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of 1-(methylamino)anthraquinone and its analogs. researchgate.netaip.orgaip.org These computational techniques allow for the detailed examination of molecular properties that are often difficult to probe experimentally.

Density Functional Theory (DFT) for Molecular Structure Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound and related compounds, DFT calculations, often employing the B3LYP functional with various basis sets like 6-311G++(d,p) and cc-pVTZ, are used to optimize the molecular geometry. researchgate.netaip.orgaip.orgresearchgate.net This process determines the most stable three-dimensional arrangement of the atoms in the molecule.

The optimized structure of a related molecule, 1,4-bis(methylamino)anthraquinone (B188939), was achieved using the DFT/B3LYP method with a 6-311G++(d,p) basis set. aip.org The absence of negative vibrational frequencies in the calculation confirms that the optimized structure represents a true energy minimum on the potential energy surface. researchgate.net Such studies have also been performed on similar anthraquinone (B42736) derivatives to understand their structural parameters. researchgate.netscribd.com Ab initio quantum chemical calculations have also been used to understand the structure of this compound, suggesting it can adopt both nonplanar and planar intramolecular charge transfer structures depending on the solvent polarity. a-z.lu

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Kinetic Stability

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the orbital most available to donate electrons, while the LUMO is the most available to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. researchgate.netaip.orgtandfonline.com

A smaller HOMO-LUMO gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comphyschemres.org For a related compound, 1,4-bis(methylamino)anthraquinone, FMO analysis confirmed its molecular reactivity and kinetic stability. researchgate.netaip.orgaip.org The HOMO and LUMO energies for this compound were calculated to be -5.093 eV and -2.742 eV, respectively, resulting in an energy gap of 2.350 eV. aip.org This information is crucial for predicting how the molecule will interact with other species. tandfonline.com

Mulliken Atomic Charge Distribution and Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

Mulliken atomic charge distribution analysis provides insight into the net charge on each atom within a molecule, which influences its electrostatic interactions. tandfonline.comnih.gov This analysis, along with Molecular Electrostatic Potential (MEP) maps, helps to identify the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting the most likely sites for chemical reactions. scribd.commdpi.com

In MEP analysis, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue represents regions of low electron density (positive potential), which are susceptible to nucleophilic attack. mdpi.com For anthraquinone derivatives, MEP analysis has been used to validate reactive sites. researchgate.net For instance, in a related complex, the C=O bond of anthraquinone was identified as an electron-rich region. mdpi.com This information is vital for understanding the molecule's interaction with other molecules and its potential bioactivity. scribd.com

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions and Bioactivity

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in determining molecular stability and bioactivity. researchgate.netscribd.com

NBO analysis can quantify the strength of these donor-acceptor interactions through second-order perturbation theory. uni-muenchen.de For derivatives of anthraquinone, NBO analysis has been performed to evaluate intramolecular interactions and has been used to support the bioactivity of the molecules. researchgate.netaip.orgscribd.com These delocalization interactions represent a deviation from the idealized Lewis structure and are crucial for understanding the electronic properties of the molecule. uni-muenchen.de

HOMO-LUMO Energy Gap Calculations for Electronic Transitions and Reactivity

The HOMO-LUMO energy gap is not only a measure of chemical reactivity but also corresponds to the energy required for the lowest electronic transition in a molecule. mdpi.com This value can be correlated with the molecule's UV-Visible absorption spectrum. aip.org Time-dependent DFT (TD-DFT) calculations are often used to simulate the electronic absorption spectra and predict the wavelengths of maximum absorption (λmax). wiley.com

For this compound, TD-DFT calculations have shown a red-shift in the absorption spectrum compared to 1-aminoanthraquinone (B167232). wiley.com The calculated HOMO-LUMO energy gap for a related anthraquinone complex was found to be 3.6463 eV. mdpi.com In another study on 1,4-bis(methylamino)anthraquinone, the calculated energy gap of 2.350 eV was indicative of the molecule's stability and potential for charge transfer interactions. aip.org Generally, a smaller energy gap suggests that the molecule can be excited by lower energy light, which is relevant for applications like photoinitiation. mdpi.com

Molecular Docking and Dynamics Simulations

While extensive data on molecular docking and dynamics simulations specifically for this compound is limited in the provided search results, these techniques are powerful tools for studying the interaction of small molecules with biological macromolecules. aip.orgnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. tandfonline.com This method is widely used in drug design to screen potential drug candidates. aip.org For instance, molecular docking studies on the related compound 1,4-bis(methylamino)anthraquinone have shown its potential as an inhibitor of protein kinase CK2. researchgate.netaip.orgaip.org Similarly, this compound itself has been identified as a potential inhibitor of c-Met kinase. scribd.com A docking study of this compound with DNA showed a binding energy of -5.95 kcal/mol. researchgate.net

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems, including the stability of ligand-protein complexes. nih.govuzh.ch MD simulations can reveal the fluctuations and conformational changes of the complex over time, offering insights into the binding stability. nih.gov While specific MD simulation studies on this compound were not found, this technique has been applied to other anthraquinone derivatives to assess their stability when interacting with biological targets. nih.gov

Molecular Docking for Ligand-Protein Binding Mode Prediction and Enzyme Inhibition

Molecular docking studies have been employed to investigate the potential of this compound and its derivatives as inhibitors of various protein kinases. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.

For instance, a structural, vibrational spectroscopic, and molecular docking investigation of this compound suggested its potential as an inhibitor against c-Met kinase. researchgate.net Similarly, a study on the related compound, 1,4-bis(methylamino)anthraquinone, revealed its potential as a good inhibitor of protein kinase CK2, a target in preclinical models of pancreatic cancer. researchgate.netaip.org The molecular docking analysis in this study confirmed the inhibitory action. researchgate.netaip.org These findings underscore the utility of molecular docking in identifying the therapeutic potential of anthraquinone derivatives by elucidating their interactions with cancer-related proteins. researchgate.net

The process of virtual screening, which includes docking, scoring, and ranking of molecules, is a crucial first step in discovering novel enzyme inhibitors. nih.gov For anthraquinone derivatives, docking studies have been instrumental in identifying potential antibacterial agents by predicting their binding to enzymes like E. coli's Ddl-B and Gyr-B. nih.govresearchgate.net In-silico docking helps to narrow down vast libraries of compounds to a manageable number of promising candidates for further in-vitro testing. nih.gov

The binding affinity of a ligand to a protein is a key indicator of its potential inhibitory effect. In docking simulations, this is often represented by a docking score, with lower binding energies suggesting stronger interactions. For example, a study on a charge transfer complex of anthraquinone reported a lowest binding energy of -10.8 Kcal/mol, indicating significant potential for biological applications. mdpi.com

| Compound | Target Protein | Predicted Activity | Source |

| This compound | c-Met kinase | Potential inhibitor | researchgate.net |

| 1,4-Bis(methylamino)anthraquinone | Protein kinase CK2 | Good inhibitor | researchgate.netaip.org |

| Anthraquinone Derivatives | E. coli Ddl-B and Gyr-B | Potential antibacterial agents | nih.govresearchgate.net |

| Anthraquinone CT Complex | Not Specified | Potential for biological applications | mdpi.com |

Molecular Dynamics Simulations for Conformational Changes and Interaction Dynamics

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, offering insights into conformational changes and intermolecular interactions at an atomic level. uzh.chnih.gov These simulations are particularly valuable for understanding how ligands like this compound interact with biological targets and how these interactions can lead to conformational shifts in both the ligand and the protein. uzh.chnih.gov

MD simulations can be used to assess the stability of ligand-protein complexes predicted by molecular docking. tandfonline.com By simulating the system over time, researchers can observe whether the ligand remains bound in the predicted orientation and identify any significant conformational changes that occur. nih.govtandfonline.com This is crucial for validating docking results and gaining a more dynamic understanding of the binding process. tandfonline.com For example, MD simulations have been used to study the interactions of anthraquinone derivatives with DNA gyrase and to reveal the binding modes of inhibitors within the active site of enzymes. nih.gov

The conformational flexibility of molecules like this compound is a key factor in their biological activity. MD simulations allow for the exploration of the conformational landscape of a molecule, identifying stable and transient structures. uzh.chplos.org For instance, simulations can reveal how the methylamino group might rotate or how the anthraquinone core might flex, which can influence its binding to a receptor. uzh.ch These simulations can also shed light on the role of the surrounding environment, such as the solvent, in influencing these conformational changes. plos.org

Furthermore, MD simulations can be employed to study the aggregation of peptides and how small molecules can inhibit this process. uzh.chnih.gov Although specific studies on this compound in this context are not detailed in the provided results, research on related anthraquinones has shown that they can interfere with the formation of ordered aggregates. nih.gov This suggests a potential application for this compound and its derivatives in the context of diseases associated with protein aggregation. uzh.chnih.gov

Photophysical Property Simulations and Theoretical Analysis

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for investigating the electronic structure and photophysical properties of molecules like this compound. aip.orgresearchgate.net These methods allow for the calculation of excitation energies, which correspond to the energy required to promote an electron to a higher energy level, and are crucial for understanding the absorption and emission of light. aip.org

The choice of DFT functional and basis set is critical for obtaining accurate results. aip.org Studies have shown that hybrid functionals, such as B3LYP and PBE0, often provide reliable excitation energies for anthraquinone derivatives, especially when solvent effects are included in the model. aip.orgresearchgate.net The inclusion of a polarizable continuum model (PCM) is a common approach to simulate the influence of a solvent on the electronic properties of a molecule. mdpi.comdb-thueringen.de

The photophysical properties of this compound are significantly influenced by the polarity of the solvent. a-z.lu In nonpolar solvents, the molecule is believed to adopt a nonplanar structure, while in solvents of moderate to higher polarities, it assumes a planar intramolecular charge transfer (ICT) structure. a-z.lu This change in structure is reflected in the molecule's absorption and fluorescence spectra. a-z.lu Theoretical calculations, such as those using ab initio methods, support this dual-structure hypothesis. a-z.luresearchgate.net

The solvatochromic method, which examines the shift in absorption and fluorescence maxima in different solvents, has been used to estimate the ground and excited state dipole moments of this compound. researchgate.net These studies have shown that the excited state dipole moment is higher than the ground state dipole moment, indicating a more polar excited state. researchgate.net

| Property | Method | Solvent | Value | Source |

| Theoretical Absorption Maximum | TD-DFT/B3LYP/6-31G++(d,p) | Ethanol (B145695) | 262 nm | mdpi.com |

| Experimental Absorption Maximum | UV-Vis Spectroscopy | Ethanol | 252 nm | mdpi.com |

| HOMO-LUMO Energy Gap | DFT | Not Specified | 3.6463 eV | mdpi.com |

The fluorescence quantum yield of this compound is influenced by the efficiency of non-radiative de-excitation pathways, which are processes that allow the excited molecule to return to the ground state without emitting light. a-z.lud-nb.info One of the key factors contributing to non-radiative de-excitation in this molecule is the presence of a strong intramolecular hydrogen bond between the amino hydrogen and the adjacent carbonyl oxygen. a-z.lu

Computational and experimental studies have shown that the non-radiative de-excitation channel is more dominant in this compound compared to its lower analogue, 1-aminoanthraquinone. a-z.lu This is attributed to the stronger intramolecular hydrogen bond in the former. a-z.lu The strength of this hydrogen bond can be influenced by the solvent environment. d-nb.info

The presence of the methyl group on the amino nitrogen in this compound also plays a role in promoting non-radiative de-excitation, leading to a decrease in both fluorescence lifetime and quantum yield. d-nb.info This effect is comparable in magnitude to the effect of hydrogen bonding. d-nb.info

Deuterium (B1214612) isotope effects on the fluorescence decays of this compound provide further evidence for the role of intramolecular hydrogen bonding in its photophysics. a-z.lu The replacement of the amino hydrogen with deuterium can alter the vibrational properties of the molecule and, consequently, the rates of non-radiative processes. a-z.lu

The formation of a Twisted Intramolecular Charge Transfer (TICT) state is a key photophysical process in many amino-substituted aromatic compounds, including this compound. nih.govmdpi.com In the excited state, the amino group can twist relative to the anthraquinone core, leading to a highly polar state with significant charge separation. nih.govrsc.org This process is often associated with a quenching of fluorescence, as the TICT state can provide an efficient non-radiative de-excitation pathway. mdpi.com

Theoretical models, such as those based on Hartree-Fock and TD-DFT calculations, have been used to investigate the formation and properties of TICT states. mdpi.comrsc.org These models can help to map the potential energy surface of the excited state and identify the twisted conformation as an energy minimum. mdpi.com The stability of the TICT state is highly dependent on the solvent polarity, with more polar solvents generally favoring its formation. nih.gov

For the related compound 1-aminoanthraquinone, ultrafast TICT dynamics have been observed experimentally, providing clear evidence for the twisting of the amino group in the excited state. nih.gov While specific modeling studies on the TICT state of this compound were not found in the provided search results, the general principles observed for similar molecules are likely to apply. nih.govmdpi.comrsc.org The presence of the methyl group may influence the energetics and dynamics of TICT state formation.

Structure-Property Correlations from Computational Data (e.g., QSAR/QSPR considerations)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a molecule with its biological activity or physicochemical properties, respectively. rasayanjournal.co.innih.gov These models rely on molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. rasayanjournal.co.inresearchgate.net

For this compound and related compounds, QSAR/QSPR studies can be used to predict a variety of properties, such as solubility, reactivity, and biological activity. rasayanjournal.co.innih.gov For example, a QSPR model has been developed to predict the solubility of a range of compounds, including this compound, in supercritical carbon dioxide. rasayanjournal.co.inresearchgate.net Such models are valuable for process design and optimization in various industries. rasayanjournal.co.in

In the context of drug discovery, QSAR models can help to identify the key structural features that are responsible for the therapeutic effects of a molecule. tandfonline.com For example, by correlating molecular descriptors with the inhibitory activity of a series of anthraquinone derivatives against a particular enzyme, it is possible to develop a model that can predict the activity of new, untested compounds. tandfonline.com This can significantly accelerate the drug discovery process by guiding the synthesis of more potent and selective inhibitors. tandfonline.com

The development of robust QSAR/QSPR models requires a diverse dataset of compounds with experimentally determined properties. rasayanjournal.co.innih.gov Machine learning techniques, such as artificial neural networks, are increasingly being used to develop non-linear QSAR/QSPR models that can capture complex structure-property relationships. rasayanjournal.co.in

Correlation of Reduction Potentials with Biological Activity

The biological activity of many quinone compounds, including this compound, is intrinsically linked to their redox properties. The ability of these molecules to accept one or two electrons to form semiquinone and hydroquinone (B1673460) species, respectively, is central to their mechanism of action in biological systems. This redox cycling can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and cellular damage, forming the basis of their cytotoxic effects.

The reduction potential of a quinone is a measure of its ability to accept electrons and is therefore a key parameter in predicting its biological activity. A lower reduction potential indicates a greater ease of reduction, which can correlate with increased biological activity. For instance, the biological activity of this compound has been associated with its potential cytotoxic effects, which are linked to its capacity for DNA intercalation and the generation of ROS through redox cycling. smolecule.com The one-electron reduction of this compound can be facilitated by enzymes such as NADPH-cytochrome P450 reductase, leading to the formation of semiquinone free radicals. smolecule.com

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in calculating the reduction potentials of a wide range of quinones. These theoretical calculations can be correlated with experimental values obtained through techniques like cyclic voltammetry. A strong correlation between computed and experimental reduction potentials allows for the prediction of the biological activity of novel or unstudied quinone derivatives. For a large set of quinones, including this compound, linear correlations have been established between their experimental and computationally predicted reduction potentials. researchgate.net This relationship underscores the utility of computational methods in screening compounds for potential biological efficacy based on their electronic properties.

The biological implications of these reduction potentials are significant. For example, some anthraquinone derivatives are used as anticancer agents, and their activity is often related to their ability to undergo bioreduction, leading to DNA damage in cancer cells. researchgate.net The generation of ROS by redox-active quinones is a key mechanism in their antitumor activity. nih.gov Therefore, the calculated reduction potential of this compound serves as a crucial indicator of its potential to participate in these biologically relevant redox processes.

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates the electron distribution of the procrystal (the crystal lattice). By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify and analyze the nature and extent of intermolecular contacts.

For the anthraquinone thiourea (B124793) derivative, the most significant contributions to the Hirshfeld surface were from H···H contacts, followed by H···O/O···H and H···C/C···H contacts. nih.gov This indicates that van der Waals forces and hydrogen bonds are the dominant forces in the crystal structure. The fingerprint plots can be deconstructed to show the percentage contribution of each specific interaction type.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 38.0 |

| H···O/O···H | 25.5 |

| H···C/C···H | 16.9 |

| C···C | 6.9 |

| S···H/H···S | 6.4 |

| C···O/O···C | 3.1 |

Table 1: Percentage contributions of intermolecular contacts to the Hirshfeld surface for 1-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-propanoylthiourea. Data sourced from a study on a related anthraquinone derivative. nih.gov

Given the structural similarities, it is plausible that this compound would exhibit a comparable pattern of intermolecular interactions. The presence of the methylamino group allows for hydrogen bonding (N-H···O) with the carbonyl groups of adjacent molecules, which would be a significant stabilizing interaction. Furthermore, π-π stacking interactions between the aromatic anthraquinone rings are also expected to play a crucial role in the crystal packing, similar to what is observed in other anthraquinone derivatives. nih.gov Hirshfeld surface analysis, therefore, provides a detailed map of these interactions, offering a fundamental understanding of the solid-state structure of this compound.

Reactivity and Reaction Mechanisms of 1 Methylamino Anthraquinone

Redox Chemistry and Electron Transfer Mechanisms

The quinone structure of 1-(methylamino)anthraquinone is central to its redox activity, enabling it to participate in electron transfer reactions that are crucial to its mechanism of action in different chemical and biological systems.

Reduction and Oxidation Processes

This compound can undergo both reduction and oxidation reactions. The quinone moieties can be reduced to the corresponding hydroquinone (B1673460). smolecule.com In biological systems, this reduction can be followed by oxidation, a process known as redox cycling. researchgate.netresearchgate.net This cycling can lead to the transfer of electrons to molecular oxygen, generating reactive oxygen species. researchgate.netresearchgate.net The redox potential of the molecule is a key thermodynamic parameter that determines the driving force for these reactions to occur. semanticscholar.org

Formation of Semi-quinone Free Radicals via One-Electron Reduction (e.g., facilitated by NADPH-cytochrome P450)

A key feature of the redox chemistry of anthraquinones is their ability to undergo one-electron reduction to form semi-quinone free radicals. industrialchemicals.gov.au This process can be facilitated by various enzymes, including NADPH-cytochrome P450 reductase, NADH dehydrogenase, and xanthine (B1682287) oxidase. industrialchemicals.gov.aunih.gov The formation of these radical intermediates is a critical step in the biological activity of many quinone-containing compounds. researchgate.net The stability and reactivity of the resulting semi-quinone radical are influenced by the substituents on the anthraquinone (B42736) ring.

Role in Generation of Reactive Oxygen Species (ROS)

The formation of semi-quinone radicals is directly linked to the generation of reactive oxygen species (ROS). smolecule.com In the presence of oxygen, the semi-quinone radical can transfer an electron to molecular oxygen, regenerating the parent quinone and forming a superoxide (B77818) radical anion. researchgate.netresearchgate.net This process, known as redox cycling, can lead to the continuous production of ROS, which can cause oxidative stress, leading to cellular damage, including lipid peroxidation and DNA damage. researchgate.netindustrialchemicals.gov.ausmolecule.com The generation of ROS is considered a significant mechanism behind the cytotoxic effects of some anthraquinone derivatives. smolecule.comusda.govnih.gov

Substitution and Functionalization Reactions

The aromatic rings of this compound are susceptible to substitution reactions, allowing for the introduction of various functional groups that can modify its properties.

Electrophilic Aromatic Substitution (e.g., Chlorination) and Isomer Formation

Due to the presence of the activating methylamino group, the anthraquinone nucleus can undergo electrophilic aromatic substitution reactions, such as chlorination. science.gov The position of substitution is directed by the existing substituent. For this compound, chlorination can lead to the formation of mono- and di-chlorinated isomers. nih.govresearchgate.net Specifically, the reaction can yield 2-chloro-1-(methylamino)anthraquinone and 4-chloro-1-(methylamino)anthraquinone, as well as the di-substituted product, 2,4-dichloro-1-(methylamino)anthraquinone. nih.govresearchgate.net The formation of these isomers is significant in forensic analysis, particularly in the context of identifying bleached bank security dyes. nih.govresearchgate.netojp.govscience.gov

| Product of Chlorination | Position of Chlorine |

| 2-chloro-1-(methylamino)anthraquinone | ortho |

| 4-chloro-1-(methylamino)anthraquinone | para |

| 2,4-dichloro-1-(methylamino)anthraquinone | ortho, para |

Proposed Reaction Mechanisms (e.g., Iron-mediated chlorination)

A proposed mechanism for the chlorination of this compound involves the use of a catalyst, such as iron chloride. nih.govresearchgate.netscience.gov In a reaction using bleach (sodium hypochlorite) as the chlorine source, the presence of an iron catalyst facilitates the electrophilic attack of chlorine on the aromatic ring. nih.govresearchgate.net This iron-mediated mechanism is thought to explain the formation of chlorinated derivatives when attempts are made to remove the red dye from stolen banknotes using bleach. nih.govresearchgate.net

Photochemical Reactions and Photoinduced Processes

The absorption of light by this compound (1-MAAQ) promotes the molecule to an electronically excited state. From this state, it can undergo a variety of photochemical reactions and photoinduced processes, which are central to its applications and degradation pathways. The nature of these processes is highly dependent on the reaction environment, including the solvent and the presence of other reactants.

Photocycloaddition Reactions and Oxetane (B1205548) Formation

Photocycloaddition is a characteristic reaction of excited-state quinones. For aminoanthraquinones, irradiation with visible light in the presence of olefins can lead to the formation of oxetanes, which are four-membered cyclic ethers. While specific studies on this compound are not extensively detailed in this exact context, the mechanism can be understood from its analogue, 1-aminoanthraquinone (B167232) (1-AAQ). rsc.org

The reaction is believed to proceed via an exciplex, an excited-state complex formed between the anthraquinone molecule in its excited singlet charge-transfer (CT) state and the ground-state olefin. rsc.org The formation and subsequent collapse of this exciplex yield the oxetane adduct. The efficiency of this reaction is influenced by the properties of the olefin; olefins with lower ionization potentials tend to react more readily. rsc.org

The solvent environment also plays a critical role. For instance, the rate constant for the photocycloaddition of 1-AAQ is an order of magnitude larger in a polar solvent like ethanol (B145695) compared to a non-polar solvent like benzene. rsc.org This suggests that the charge-separated character of the exciplex is stabilized by polar solvents, facilitating the reaction. This mechanism, involving the reaction between a dye and monomer units, has also been proposed in the photodegradation of other anthraquinone dyes, leading to the formation of a metastable oxetane complex. acs.org

Dimerization and Non-Radiative Decay Pathways

Upon photoexcitation, molecules can return to the ground state via radiative pathways, such as fluorescence, or through non-radiative decay channels. For this compound, non-radiative decay is a particularly dominant process. a-z.luuni-konstanz.de

Dimerization: Photodimerization, a [4+4] cycloaddition reaction, is a known photochemical process for the parent anthracene (B1667546) molecule and some of its derivatives. rsc.org For instance, upon exposure to UV light, some anthraquinone derivatives have been shown to undergo [2+2] photodimerization to form cyclobutane (B1203170) structures, often within coordination polymers. researchgate.net However, specific studies detailing the photodimerization of isolated this compound molecules are not prominent in the literature. The focus of research has been more on its other deactivation pathways.

Non-Radiative Decay Pathways: The excited singlet state of 1-MAAQ is primarily deactivated through non-radiative processes, which include internal conversion to the ground state and intersystem crossing to the triplet state. uni-konstanz.de The efficiency of these pathways is significantly influenced by structural factors and the surrounding solvent medium.